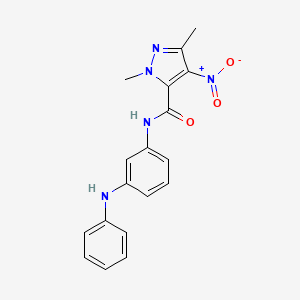![molecular formula C21H28N4O3S B14930109 4-[3-(diethylamino)propyl]-5-{5-[(2-methoxyphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14930109.png)
4-[3-(diethylamino)propyl]-5-{5-[(2-methoxyphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a furan ring, and a diethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Introduction of the Diethylamino Group: This step often involves the reaction of a suitable precursor with diethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the diethylamino group, resulting in different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce various amine derivatives.
科学的研究の応用
4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- **4-[3-(DIMETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- **4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-HYDROXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C21H28N4O3S |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
4-[3-(diethylamino)propyl]-3-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H28N4O3S/c1-4-24(5-2)13-8-14-25-20(22-23-21(25)29)19-12-11-16(28-19)15-27-18-10-7-6-9-17(18)26-3/h6-7,9-12H,4-5,8,13-15H2,1-3H3,(H,23,29) |
InChIキー |
URYLQRVVYNKRAF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(O2)COC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930034.png)

![N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930050.png)
![N-phenyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14930056.png)
![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B14930067.png)
![1-(difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14930071.png)
![2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B14930075.png)
![(1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B14930094.png)
![N'-[(1E)-1-(2-hydroxyphenyl)propylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14930098.png)
![N-(3-chloro-2-methylphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B14930104.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930112.png)
![methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14930114.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B14930117.png)
![2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14930119.png)
